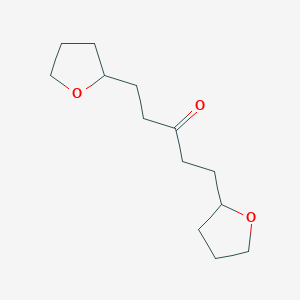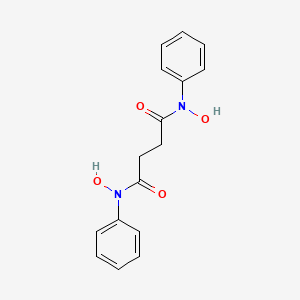
Lithium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium-zinc compounds, particularly the stoichiometric compound LiZn, have garnered significant interest due to their unique properties and potential applications. These intermetallic compounds are formed by combining lithium and zinc, both of which are known for their desirable electronic and mechanical properties. Lithium-zinc compounds are particularly notable for their light mass and high energy density, making them promising candidates for various technological applications, including energy storage and advanced battery technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium-zinc compounds typically involves the direct reaction of lithium and zinc under controlled conditions. One common method is to compress pure lithium and zinc mixtures in a diamond-anvil cell, which facilitates the formation of the stoichiometric compound LiZn at pressures below 1 GPa . Further compression above 10 GPa can lead to the formation of Li₂Zn, which has the highest lithium content among lithium-zinc compounds .
Industrial Production Methods: Industrial production of lithium-zinc compounds often involves the use of high-pressure techniques to ensure the proper formation of the desired stoichiometric phases. Additionally, the use of inert atmospheres, such as nitrogen or helium, is crucial to prevent unwanted reactions with moisture, oxygen, and carbon dioxide . The choice of solvents, such as diethyl ether or tetrahydrofuran, also plays a significant role in the successful synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: Lithium-zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both lithium and zinc, which contribute to the overall reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of lithium-zinc compounds include halides, acids, and bases. For example, the reaction of lithium-zinc compounds with organic halides can lead to the formation of organometallic derivatives . The choice of solvent and reaction conditions, such as temperature and pressure, are critical factors that influence the outcome of these reactions.
Major Products: The major products formed from the reactions of lithium-zinc compounds depend on the specific reagents and conditions used. For instance, the reaction with halides can produce organometallic compounds, while reactions with acids or bases can lead to the formation of various lithium and zinc salts .
Scientific Research Applications
Lithium-zinc compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in advanced battery technologies, particularly lithium-ion batteries, where they offer higher energy density compared to conventional materials . In biology and medicine, lithium-zinc compounds are explored for their potential therapeutic effects, including neuroprotective properties and the treatment of psychiatric disorders . Additionally, these compounds have industrial applications in the production of lightweight and high-strength materials .
Mechanism of Action
The mechanism of action of lithium-zinc compounds involves several molecular targets and pathways. One key mechanism is the inhibition of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes . Lithium-zinc compounds also interact with inositol monophosphatase (IMPA), affecting the phosphoinositide signaling pathway . These interactions contribute to the neuroprotective and therapeutic effects of lithium-zinc compounds, making them valuable in the treatment of neurodegenerative diseases and psychiatric disorders .
Comparison with Similar Compounds
Lithium-zinc compounds can be compared with other similar compounds, such as lithium-magnesium and lithium-iron compounds. While all these compounds share some common properties, such as high energy density and lightweight characteristics, lithium-zinc compounds are unique in their specific electronic and mechanical properties . For example, zinc-based batteries are often highlighted for their abundance and cost-effectiveness compared to lithium-based batteries .
List of Similar Compounds:- Lithium-magnesium compounds
- Lithium-iron compounds
- Zinc-based compounds
Properties
CAS No. |
12057-22-6 |
|---|---|
Molecular Formula |
LiZn |
Molecular Weight |
72.3 g/mol |
IUPAC Name |
lithium;zinc |
InChI |
InChI=1S/Li.Zn |
InChI Key |
KUJOABUXCGVGIY-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


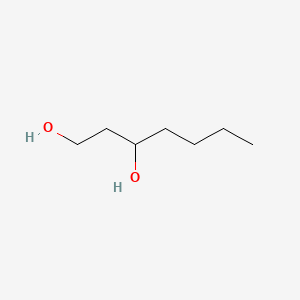
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
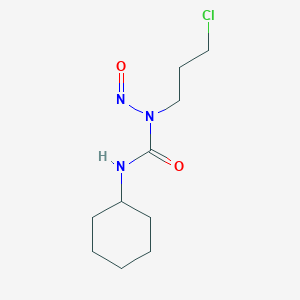
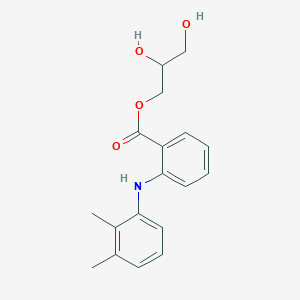
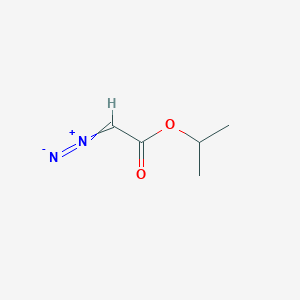
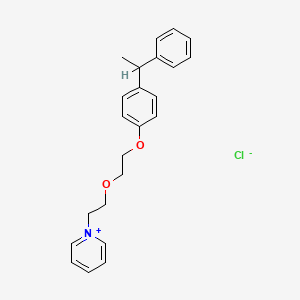
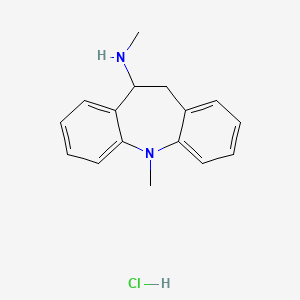
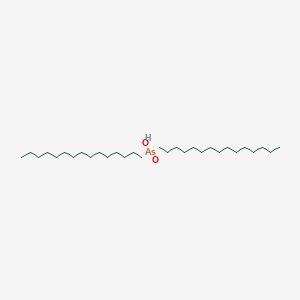
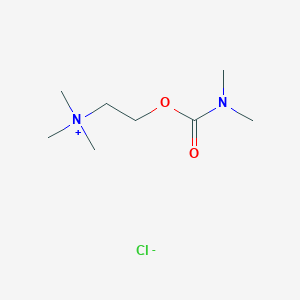
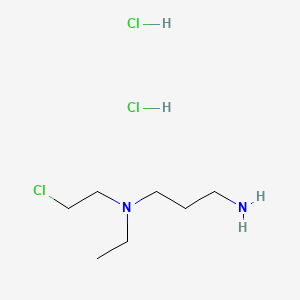
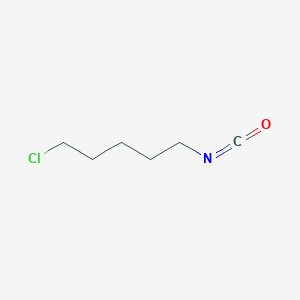
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
